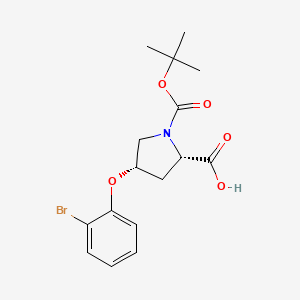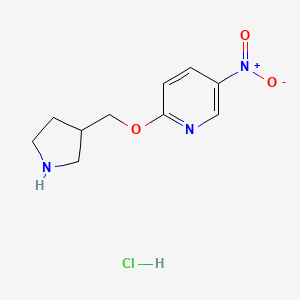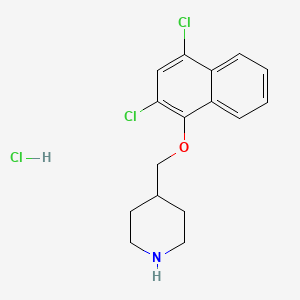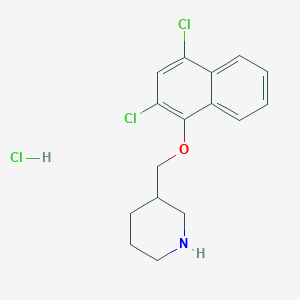![molecular formula C13H17ClF3NO B1397668 3-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1220037-57-9](/img/structure/B1397668.png)
3-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride
Descripción general
Descripción
“3-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride” is a chemical compound with the molecular formula C13H17ClF3NO . It’s a novel compound with promising applications in several fields.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16F3NO.ClH/c14-13(15,16)11-2-1-3-12(8-11)18-9-10-4-6-17-7-5-10;/h1-3,8,10,17H,4-7,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The molecular weight of “3-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride” is 295.73 g/mol . Other physical and chemical properties specific to this compound are not detailed in the available resources.Aplicaciones Científicas De Investigación
Pharmaceutical Applications
- Paroxetine hydrochloride, a derivative of 3-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine, is recognized as a selective serotonin reuptake inhibitor, primarily used for treating various mental health disorders such as depression, anxiety, and posttraumatic stress disorder. This compound's physicochemical properties, spectroscopic data, stability, and methods of preparation are extensively documented, providing insight into its pharmaceutical relevance (Germann, Ma, Han, & Tikhomirova, 2013).
Structural and Chemical Analysis
- Research has been conducted on the structural properties of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, which include compounds related to 3-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine. These studies focus on the dihedral angles and distances between atoms in the molecules, which are crucial for understanding the compound's interaction at the molecular level (Li et al., 2005).
Synthesis and Characterization
- The synthesis, isolation, and spectral characterization of multidrug-resistant tuberculosis (MDR-TB) related substances have been reported, including analogs of 3-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine. This research highlights the compound's relevance in developing treatments for MDR-TB, demonstrating its importance in medicinal chemistry (Jayachandra et al., 2018).
Receptor Binding and Pharmacology
- Halogenated 4-(phenoxymethyl)piperidines, closely related to 3-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine, have been synthesized and evaluated for their binding affinity to δ receptors. This research provides insights into the potential use of these compounds in developing radiolabeled probes for neuroimaging and pharmacological studies (Waterhouse et al., 1997).
Bioactivity and Therapeutic Potential
- Piperidinol analogs have been discovered and synthesized with notable anti-tuberculosis activity. Although further in vivo testing revealed side effects that precluded their advancement, this research underscores the potential therapeutic applications of compounds structurally similar to 3-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine in treating infectious diseases (Sun et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
3-[[4-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-5-12(6-4-11)18-9-10-2-1-7-17-8-10;/h3-6,10,17H,1-2,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNXTHIYIYCELI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1397586.png)
![N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1397587.png)
![3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397588.png)

![Methyl 4-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1397592.png)
![Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1397593.png)
![4-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397594.png)
![2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397596.png)
![4-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397598.png)
![3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397599.png)



![2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397604.png)